cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)methanone
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Overview
Description
Cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)methanone is a complex organic compound that features a cyclopropyl group attached to a methanone moiety, which is further connected to an isoquinoline and a dihydropyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoquinoline and dihydropyridine intermediates. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring. The dihydropyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
The final step involves the coupling of the cyclopropyl group to the methanone moiety, which can be achieved through various methods such as Friedel-Crafts acylation or other carbonylation reactions. The reaction conditions often require the use of catalysts like Lewis acids (e.g., AlCl3) and solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of more efficient catalysts and purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic additions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-(4-quinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)methanone
- Cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethanone
- Cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)propanone
Uniqueness
Cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)methanone is unique due to its specific combination of a cyclopropyl group with an isoquinoline and dihydropyridine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
cyclopropyl-(4-isoquinolin-4-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(14-5-6-14)20-9-7-13(8-10-20)17-12-19-11-15-3-1-2-4-16(15)17/h1-4,7,11-12,14H,5-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLSBOJSCZFCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(=CC2)C3=CN=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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